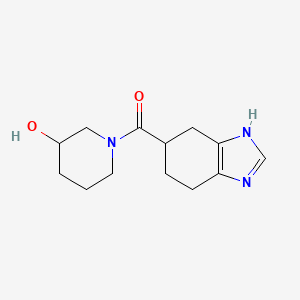

1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidin-3-ol

Description

1-(4,5,6,7-Tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidin-3-ol is a heterocyclic compound featuring a bicyclic 1,3-benzodiazole core fused with a partially saturated tetrahydro ring system. The benzodiazole moiety (a 5-membered aromatic ring containing two nitrogen atoms) is linked via a carbonyl group to a piperidin-3-ol substituent. While direct pharmacological data for this compound is scarce, its structural motifs are reminiscent of bioactive molecules targeting central nervous system (CNS) receptors or enzymes, where the benzodiazole scaffold often enhances binding affinity (as inferred from crystallographic methods commonly employing SHELX software).

Properties

IUPAC Name |

(3-hydroxypiperidin-1-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2/c17-10-2-1-5-16(7-10)13(18)9-3-4-11-12(6-9)15-8-14-11/h8-10,17H,1-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPJBZSEDZFLOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CCC3=C(C2)NC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidin-3-ol typically involves multiple steps. One common method includes the reaction of 3-hydroxypiperidine with 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in the formation of a ketone derivative, while reduction can yield various reduced forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzodiazole moiety, which is known for its biological activity. The presence of the piperidine ring enhances its pharmacological profiles, making it a candidate for various therapeutic applications. Its molecular formula is , and it possesses a molecular weight of 232.28 g/mol.

Neuropharmacology

One of the primary areas of research for this compound is its neuropharmacological effects. Studies have indicated that derivatives of benzodiazoles exhibit significant anticonvulsant properties. For instance, compounds similar to 1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidin-3-ol have been tested for their efficacy in models of epilepsy and anxiety disorders.

Case Study: Anticonvulsant Activity

A study evaluating various benzodiazole derivatives found that certain analogs demonstrated potent anticonvulsant effects in picrotoxin-induced seizure models. The structure-activity relationship (SAR) analysis suggested that modifications to the benzodiazole core could enhance anticonvulsant properties significantly .

Anticancer Research

The compound's structural characteristics also make it a candidate for anticancer drug development. Research has shown that benzodiazole derivatives can inhibit cancer cell proliferation across multiple cancer types.

Table 1: Anticancer Activity of Benzodiazole Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.71 | |

| Compound B | HepG2 (Liver) | 6.14 | |

| Compound C | PC3 (Prostate) | 4.50 |

In one notable study, a series of new thiazole-pyridine hybrids were synthesized and evaluated against various cancer cell lines, including MCF-7 and HepG2. The results indicated that certain compounds exhibited better efficacy than standard chemotherapeutics .

Mechanism of Action

The mechanism of action of 1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Functional Differences

The compound 2,2’-azobis[2-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)propane]dihydrochloride (from ) serves as a pertinent comparator. Below is a detailed analysis:

Detailed Analysis

Structural Rigidity and Aromaticity :

- The benzodiazole core in the target compound provides greater rigidity and aromaticity compared to the diazepine ring in the patent compound. This difference may influence binding specificity in biological systems or material stability in industrial applications.

In contrast, the azo group in the patent compound facilitates thermal decomposition to generate radicals, critical for initiating polymerization .

Synthetic Considerations :

- The patent compound’s synthesis likely involves diazo coupling reactions, whereas the target compound may require condensation steps to form the benzodiazole-carbonyl-piperidine linkage.

Solubility and Stability :

- The dihydrochloride salt in the patent compound improves water solubility, a key feature for initiators in aqueous polymerization. The target compound’s solubility profile remains uncharacterized but could be modulated by its hydroxyl group.

Research Findings and Data Gaps

- Target Compound: No explicit experimental data (e.g., solubility, bioactivity) is available in the provided evidence.

- Patent Compound : Demonstrated efficacy as a water-soluble initiator, with stability and reactivity profiles optimized for industrial use .

Biological Activity

1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidin-3-ol is a compound of interest due to its potential pharmacological applications. The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a benzodiazole ring fused with a piperidine moiety. The chemical formula is with a molecular weight of approximately 232.28 g/mol.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of derivatives related to benzodiazole compounds. For instance, compounds similar to 1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole) have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 0.008 | Ampicillin | 100 |

| Escherichia coli | 0.03 | Ciprofloxacin | 25 |

| Pseudomonas aeruginosa | 0.06 | Chloramphenicol | 50 |

These results indicate that the compound exhibits potent antibacterial effects that surpass those of standard antibiotics in certain cases .

Anticancer Activity

Research has also focused on the anticancer potential of benzodiazole derivatives. In one study, a related compound demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer), with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (μM) | Reference Compound |

|---|---|---|

| A549 (Lung Cancer) | 0.14 ± 0.03 | Benzodiazole Derivative |

| HeLa (Cervical Cancer) | 0.20 ± 0.05 | Benzodiazole Derivative |

These findings suggest that the compound may inhibit tumor growth through mechanisms that warrant further investigation .

The mechanism by which this compound exerts its biological effects may involve inhibition of key enzymes or pathways in microbial and cancer cells. For example, some studies have indicated that benzodiazole derivatives can inhibit topoisomerase enzymes crucial for DNA replication in bacteria and cancer cells .

Case Studies

A notable case study involved the synthesis and evaluation of various benzodiazole derivatives where researchers found that modifications to the benzodiazole structure enhanced its biological activity. These modifications included changes to substituents on the benzodiazole ring and piperidine nitrogen atom.

Study Overview

- Objective : To evaluate the antimicrobial and anticancer activities of synthesized benzodiazole derivatives.

- Methods : Compounds were tested using broth microdilution methods for antimicrobial activity and MTT assays for anticancer activity.

- Results : Several derivatives exhibited MIC values lower than traditional antibiotics and IC50 values indicating effective cytotoxicity against cancer cell lines.

Q & A

What are the common synthetic routes for preparing 1-(4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carbonyl)piperidin-3-ol?

Basic Research Question

The synthesis typically involves multi-step organic reactions, starting with the formation of the tetrahydrobenzodiazole core followed by coupling with a piperidine derivative. A general approach includes:

- Step 1 : Condensation of appropriate precursors (e.g., hydrazines or carbonyl compounds) under reflux in ethanol or DMF/EtOH mixtures to form the benzodiazole scaffold .

- Step 2 : Carbonylation or acyl transfer reactions to introduce the piperidin-3-ol moiety. For example, coupling via a carbonyl group using reagents like ethyl chloroformate or carbodiimides under controlled pH and temperature .

- Step 3 : Purification via recrystallization (e.g., DMF/EtOH mixtures) or column chromatography to isolate the final product .

Advanced methodologies may employ ionic liquid solvents (e.g., [bmim][BF₄]) to enhance reaction efficiency and reduce byproducts .

Which spectroscopic techniques are employed to confirm the structural integrity of this compound?

Basic Research Question

Structural validation relies on a combination of:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, particularly distinguishing between benzodiazole and piperidine resonances .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Detection of characteristic carbonyl (C=O, ~1680 cm⁻¹) and hydroxyl (O-H, ~3200 cm⁻¹) stretches .

For quantitative analysis, HPLC with UV detection using ammonium acetate buffer (pH 6.5) ensures reproducibility .

What are the hypothesized biological targets based on structural analogs?

Basic Research Question

The compound’s tetrahydrobenzodiazole and piperidine motifs suggest interactions with:

- Enzymatic targets : Serine/threonine kinases or proteases, as benzodiazole derivatives often act as ATP-competitive inhibitors .

- Receptor systems : GPCRs (e.g., dopamine or serotonin receptors) due to piperidine’s affinity for neurotransmitter-binding domains .

Analogous compounds with triazole or thiazole rings exhibit antimicrobial and antiproliferative activities, suggesting potential for cancer or infectious disease research .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Advanced Research Question

Key strategies include:

- Solvent optimization : Using ionic liquids (e.g., [bmim][BF₄]) to enhance solubility and reduce side reactions .

- Temperature control : Maintaining reflux conditions (e.g., ethanol at 80°C) to prevent thermal degradation of intermediates .

- Catalyst selection : Palladium-catalyzed cross-coupling for efficient carbon-heteroatom bond formation .

- Purification : Gradient recrystallization (DMF/EtOH) or preparative HPLC to isolate high-purity products .

What strategies address discrepancies in spectroscopic data during structural elucidation?

Advanced Research Question

Resolving contradictions involves:

- Multi-technique validation : Cross-referencing NMR, MS, and IR data to confirm functional groups and connectivity .

- pH-adjusted assays : Utilizing buffered solutions (e.g., ammonium acetate, pH 6.5) to stabilize ionizable groups during HPLC analysis .

- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .

How to design derivatives to enhance biological activity while maintaining structural stability?

Advanced Research Question

Rational design approaches include:

- Substituent modification : Introducing electron-withdrawing groups (e.g., fluoro, nitro) to the benzodiazole ring to enhance target binding .

- Bioisosteric replacement : Replacing the piperidine hydroxyl with a methyl carbamate group to improve metabolic stability .

- Scaffold hybridization : Integrating triazole or thiazole rings (via cycloaddition reactions) to exploit synergistic bioactivity .

In vitro screening using enzyme inhibition assays (e.g., kinase panels) and cytotoxicity studies guides prioritization of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.